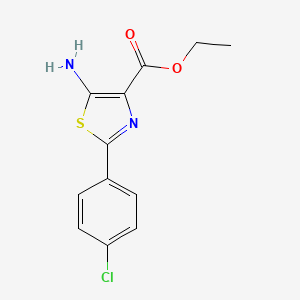
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chloroaniline and ethyl chloroformate as starting materials.
Reaction Steps: The process involves the formation of an intermediate thiazole ring through a cyclization reaction
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
Scaling Up: The process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: Various nucleophiles and electrophiles can be used to introduce different substituents.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduced Derivatives: Reduction can produce amines, alcohols, and other reduced forms.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups, such as halides, alkyl groups, and others.
科学研究应用
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including dyes, pigments, and pharmaceutical intermediates.
作用机制
The mechanism by which Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
相似化合物的比较
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 4-methylthiazole, share structural similarities.
Uniqueness: The presence of the chlorophenyl group and the specific ester functionality distinguishes this compound from others, contributing to its unique properties and applications.
属性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC 名称 |
ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-12(16)9-10(14)18-11(15-9)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 |
InChI 键 |
RCRGRRCHCAWUOW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




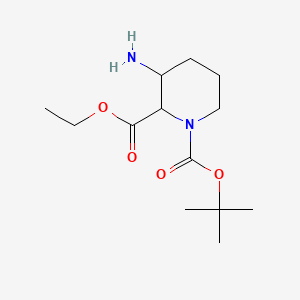
![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)
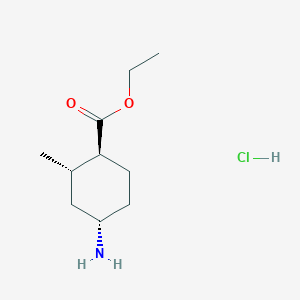
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
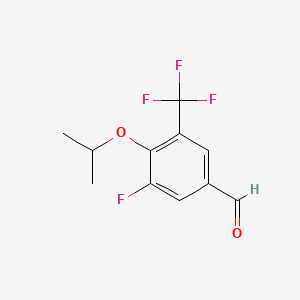
![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
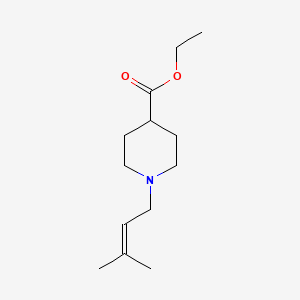
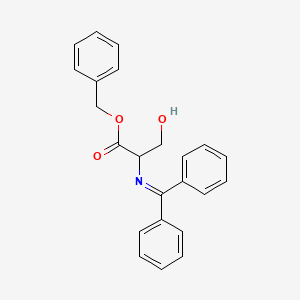
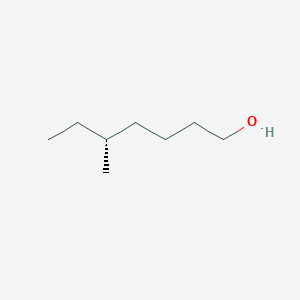
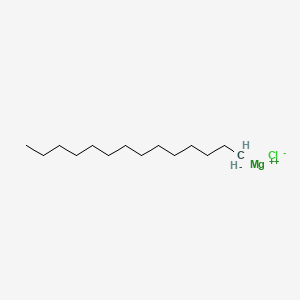
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
